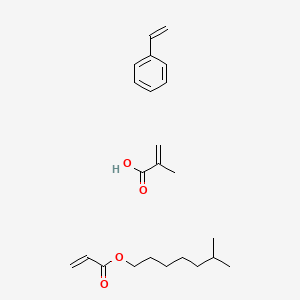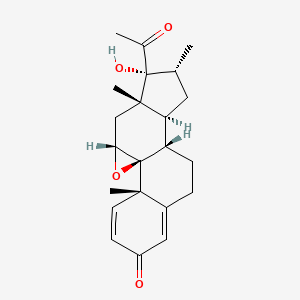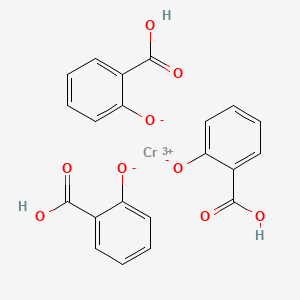
Benzoic acid, 2-hydroxy-, chromium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-(Salicylato-O1,O2)chromium: is a coordination compound where chromium is complexed with three salicylate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris-(Salicylato-O1,O2)chromium typically involves the reaction of chromium salts with salicylic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the pH is adjusted to facilitate the formation of the complex .
Industrial Production Methods: Industrial production methods for tris-(Salicylato-O1,O2)chromium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Tris-(Salicylato-O1,O2)chromium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state chromium complexes.
Reduction: It can also be reduced, resulting in lower oxidation state chromium species.
Substitution: Ligand substitution reactions can occur, where the salicylate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and adjusting the pH.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) complexes, while reduction can produce chromium(II) species .
Applications De Recherche Scientifique
Chemistry: Tris-(Salicylato-O1,O2)chromium is used as a catalyst in various organic reactions, including oxidation and polymerization processes .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a model compound for understanding metal-ligand interactions in biological systems .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases .
Industry: In the industrial sector, tris-(Salicylato-O1,O2)chromium is used in the production of specialty chemicals and as a corrosion inhibitor .
Mécanisme D'action
The mechanism of action of tris-(Salicylato-O1,O2)chromium involves its interaction with molecular targets through coordination bonds. The salicylate ligands facilitate the binding of the compound to specific sites on enzymes or other proteins, thereby modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparaison Avec Des Composés Similaires
Tris-(Acetylacetonato)chromium: Another chromium complex with acetylacetonate ligands.
Chromium(III) chloride: A simpler chromium compound with chloride ligands.
Chromium(III) nitrate: A chromium compound with nitrate ligands.
Uniqueness: Tris-(Salicylato-O1,O2)chromium is unique due to its specific ligand environment, which imparts distinct chemical and biological properties. The salicylate ligands provide additional functionality compared to other chromium complexes, making it particularly useful in applications requiring specific interactions with biological molecules .
Propriétés
Numéro CAS |
55917-86-7 |
|---|---|
Formule moléculaire |
C21H15CrO9 |
Poids moléculaire |
463.3 g/mol |
Nom IUPAC |
2-carboxyphenolate;chromium(3+) |
InChI |
InChI=1S/3C7H6O3.Cr/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 |
Clé InChI |
XGRZWVWRMKAQNU-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


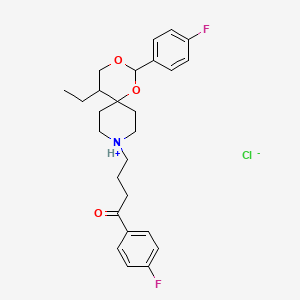
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)
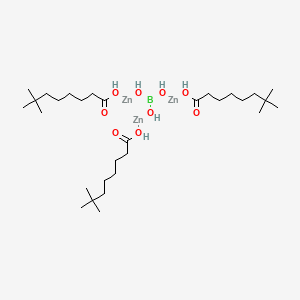
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate](/img/structure/B13764685.png)
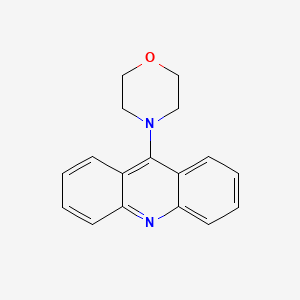
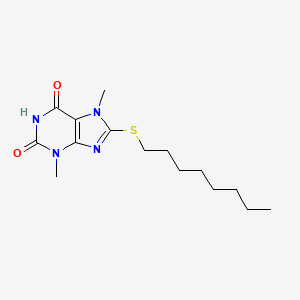
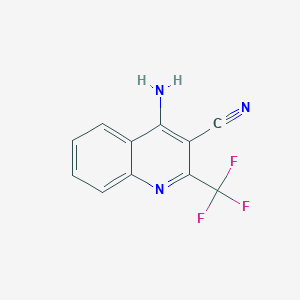
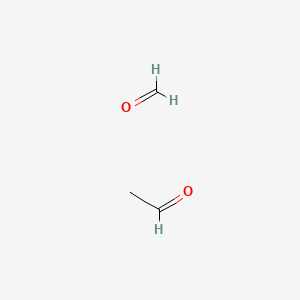

![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)

